molecular formula C12H22N6 B3033809 dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene CAS No. 120574-64-3

dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene

Cat. No.: B3033809
CAS No.: 120574-64-3
M. Wt: 250.34 g/mol
InChI Key: IWIFKBSGMFDVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene: is a complex organic compound with the molecular formula C12H22N6 . It has a unique molecular structure that has attracted significant attention in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene typically involves multi-step organic reactionsCommon reagents used in these synthetic routes include amines , alkyl halides , and catalysts that facilitate the formation of the desired ring structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives , while reduction reactions could produce amines or hydrocarbons . Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene has several scientific research applications, including:

Mechanism of Action

The mechanism by which dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene exerts its effects is not fully understood. its multiple nitrogen atoms and ring structure suggest that it may interact with various molecular targets, such as enzymes or receptors , through hydrogen bonding , van der Waals forces , or electrostatic interactions . These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene is unique due to its specific arrangement of nitrogen atoms and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2,5,8,10,13,16-hexazapentacyclo[8.6.1.12,5.013,17.09,18]octadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6/c1-3-15-5-7-18-10-12-16(4-2-14-10)6-8-17(12)9(13-1)11(15)18/h9-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIFKBSGMFDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3C2C(N1)N4CCN5C4C3NCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene
Reactant of Route 2
dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene
Reactant of Route 3
dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene
Reactant of Route 4
dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene
Reactant of Route 5
dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene
Reactant of Route 6
dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.